6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-20-11-10-15(13-22-20)21(26)24-17-8-4-3-7-16(17)18-14-25-12-6-5-9-19(25)23-18/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOBVGOPTZATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized from α-bromoketones and 2-aminopyridine under specific conditions. The reaction proceeds via a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP) without the need for a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction in larger reactors, using continuous flow chemistry techniques, and employing advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways associated with disease progression.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit the PI3K/Akt signaling pathway, which is crucial in cancer biology. This inhibition may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
Anti-inflammatory Activity
Studies have shown that 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests its potential use in treating autoimmune and inflammatory diseases.
Anticancer Research
The compound's structure allows it to interact with various molecular targets involved in tumor growth. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
- Case Study : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
Neuropharmacology
The imidazo[1,2-a]pyridine core has been linked to neuroprotective effects. Compounds with similar structures have shown promise in the treatment of neurodegenerative diseases by inhibiting acetylcholinesterase, which could enhance cognitive function and memory retention .
Synthesis and Production
The synthesis of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactions that can be optimized for higher yields and purity. The scalability of these synthetic routes is crucial for industrial applications.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives
The compound (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares a fused imidazo-heterocyclic core but replaces the nicotinamide moiety with a Schiff base. Quantum chemical studies reveal that the imidazo[1,2-a]pyrimidine system exhibits higher electron delocalization compared to imidazo[1,2-a]pyridine, which may enhance binding affinity to electron-deficient targets. However, the absence of the ethoxy-nicotinamide group limits its applicability in kinase-targeted therapies .
Benzothiazole-Based Acetamides ()
The patent EP 3 348 550A1 discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides. These compounds feature a benzothiazole core instead of imidazo[1,2-a]pyridine and a trifluoromethyl group for metabolic stability. Unlike 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide, these derivatives prioritize halogenated substituents (e.g., -CF₃) to resist oxidative degradation. The methoxy groups on the phenyl ring in these analogues may confer similar lipophilicity but lack the hydrogen-bonding capacity of the ethoxy-nicotinamide moiety .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Properties of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide and Analogues
| Compound | Core Structure | Key Substituents | LogP* | Hypothesized Target |
|---|---|---|---|---|
| Target Compound | Nicotinamide + Imidazopyridine | 6-ethoxy, phenyl-imidazo[1,2-a]pyridine | 3.2 | Kinases (e.g., JAK, EGFR) |
| (E)-2-phenyl-N-(thienylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Imidazopyrimidine + Schiff base | Thiophene, phenyl | 2.8 | Antimicrobial agents, DNA gyrase |
| N-(6-CF₃-benzothiazole-2-yl)-2-(3-MeO-phenyl)acetamide | Benzothiazole + acetamide | CF₃, 3-methoxyphenyl | 4.1 | Inflammatory mediators (COX-2) |
*LogP values estimated via computational models (e.g., XLogP3).
Target Selectivity
The target compound’s nicotinamide group mimics ATP’s adenine ring, favoring kinase inhibition. In contrast, benzothiazole derivatives () show stronger affinity for cyclooxygenase (COX) due to their bulkier substituents and halogenated motifs . The imidazo[1,2-a]pyrimidine-Schiff base () lacks this mimicry, redirecting its activity toward bacterial DNA gyrase .
Research Findings and Implications
- Synthetic Accessibility : The target compound requires multi-step synthesis, including Suzuki coupling for imidazo[1,2-a]pyridine-phenyl linkage, whereas benzothiazole derivatives () are synthesized via simpler acetamide condensations .
- Metabolic Stability : The ethoxy group in the target compound may undergo slower oxidative metabolism compared to methoxy groups in benzothiazole analogues, as suggested by cytochrome P450 docking studies .
- Thermodynamic Stability : Quantum mechanical calculations () indicate that imidazo[1,2-a]pyridine derivatives exhibit lower HOMO-LUMO gaps than benzothiazoles, suggesting higher reactivity in electron-transfer processes .
Biological Activity
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can be described as follows:
- IUPAC Name : 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide have been evaluated for their antiproliferative effects against various cancer cell lines.
Case Study:
A study involving a series of imidazo-pyridine derivatives demonstrated potent antiproliferative activity against HeLa cells. The compounds showed comparable tubulin polymerization inhibitory activity to colchicine, suggesting a mechanism involving disruption of microtubule dynamics, which is critical for cancer cell division .
The biological activity of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The imidazopyridine structure is known for its ability to modulate enzyme activity, potentially leading to altered cellular responses and apoptosis in cancerous cells .
Synthesis Methods
The synthesis of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Imidazopyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Nicotinamide Coupling : The final step involves coupling the imidazopyridine derivative with nicotinamide under specific conditions to yield the target compound.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | α-bromoketones, 2-aminopyridines | Toluene solvent, Iodine (I₂), TBHP |
| 2 | Coupling | Imidazopyridine derivative, Nicotinamide | Varies by method |
In Vivo Studies
In vivo studies have shown that compounds similar to 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can enhance the efficacy of existing cancer therapies. For example, one study reported that combining an imidazo-pyridine derivative with anti-PD-1 antibodies significantly inhibited tumor growth in murine models .
Pharmacological Profile
The pharmacological profile of this compound suggests it may also possess anti-inflammatory and immunomodulatory effects, making it a candidate for further investigation in therapeutic applications beyond oncology.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
